![molecular formula C9H7N3O3 B6274569 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1386981-01-6](/img/no-structure.png)

2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

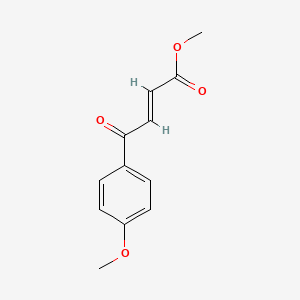

“2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C9H7N3O3 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .

Molecular Structure Analysis

The molecular structure of “2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid” is characterized by a pyrido[2,3-d]pyrimidine core, which is a type of ortho-fused bicyclic heterocyclic structure formed by the fusion of a pyridine and a pyrimidine ring .Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving heterocycles like pyrido[2,3-d]pyrimidines. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Derivatives

Compounds similar to the one you’ve mentioned are used as starting materials for synthesizing new derivatives with potential biological activities. For example, derivatives of thiazolo[3,2-a]pyrimidine have been synthesized for further biological evaluation .

Anticancer Activity

Some derivatives have shown promising results in inducing apoptosis in tumor cells at nanomolar concentrations, suggesting their use in cancer treatment .

Treatment of Cellular Proliferative Disorders

The structural framework of these compounds is being explored for developing treatments for cellular proliferative disorders, including various forms of cancer .

Therapeutic Potential in Various Diseases

The therapeutic potential of pyrido[2,3-d]pyrimidine derivatives is being reviewed, indicating a broad spectrum of possible applications in treating different diseases .

Cyclization under Basic Conditions

Research has been conducted on the cyclization of N-acylated amino pyrimidines under basic conditions to produce pyrido[2,3-d]pyrimidin-5-ones with various substituents at position C-7, which could lead to discovering new pharmacologically active compounds .

Biomedical Applications

A review covering synthetic methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones suggests that these compounds have a range of biomedical applications that are currently being explored .

Springer Link - Synthesis and Structure ACS Publications - Discovery of 8 Cyclopentyl Google Patents - WO2012018540A1 MDPI - Review on the Synthesis and Therapeutic Potential Springer Link - Synthesis of new pyrido MDPI - Molecules | Pyrido[2,3-d]pyrimidin-7(8H)-ones

Mecanismo De Acción

Target of Action

The primary targets of 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid are cyclin-dependent kinases (CDK4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .

Mode of Action

The compound interacts with its targets by inhibiting the kinase activity of CDK4 . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The affected pathway is the cell cycle regulation pathway . By inhibiting CDK4, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This results in the arrest of cell growth and proliferation .

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK4 activity . On a cellular level, this leads to the arrest of the cell cycle, preventing cell proliferation . This makes the compound a potential candidate for antiproliferative agents .

Direcciones Futuras

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Therefore, “2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid” and similar compounds may have potential for future research and development.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves the condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-7,8-dione with ethyl 2-oxo-4-methyl-3-oxopentanoate, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-amino-4-methylpyrido[2,3-d]pyrimidine-7,8-dione", "ethyl 2-oxo-4-methyl-3-oxopentanoate", "sodium hydroxide", "water", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-7,8-dione with ethyl 2-oxo-4-methyl-3-oxopentanoate in the presence of sodium hydroxide and water to form 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid and water to form 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid using sodium bicarbonate and water to form the final product, 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid.", "Step 4: Purification of the product using ethyl acetate and drying with magnesium sulfate." ] } | |

Número CAS |

1386981-01-6 |

Nombre del producto |

2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid |

Fórmula molecular |

C9H7N3O3 |

Peso molecular |

205.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.